molecular formula C7H8BrClN2O2 B14847818 2-Amino-2-(5-bromopyridin-3-YL)acetic acid hydrochloride

2-Amino-2-(5-bromopyridin-3-YL)acetic acid hydrochloride

Cat. No.: B14847818
M. Wt: 267.51 g/mol
InChI Key: OLQLHJMYMGADLU-UHFFFAOYSA-N
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Description

2-Amino-2-(5-bromopyridin-3-YL)acetic acid hydrochloride is a chemical compound with the molecular formula C7H8BrClN2O2 and a molecular weight of 267.51 g/mol . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(5-bromopyridin-3-YL)acetic acid hydrochloride typically involves the bromination of pyridine derivatives followed by amination and subsequent acetic acid formation. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes, utilizing advanced chemical reactors and purification techniques to achieve high yields and purity. The exact methods can vary depending on the manufacturer and the intended application of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(5-bromopyridin-3-YL)acetic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, pH levels, and solvent systems to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

2-Amino-2-(5-bromopyridin-3-YL)acetic acid hydrochloride has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Amino-2-(5-bromopyridin-3-YL)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(5-bromopyridin-3-YL)acetic acid hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. This uniqueness can be leveraged in specific chemical reactions and applications where the bromine atom’s properties are advantageous .

Properties

Molecular Formula

C7H8BrClN2O2

Molecular Weight

267.51 g/mol

IUPAC Name

2-amino-2-(5-bromopyridin-3-yl)acetic acid;hydrochloride

InChI

InChI=1S/C7H7BrN2O2.ClH/c8-5-1-4(2-10-3-5)6(9)7(11)12;/h1-3,6H,9H2,(H,11,12);1H

InChI Key

OLQLHJMYMGADLU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1Br)C(C(=O)O)N.Cl

Origin of Product

United States

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